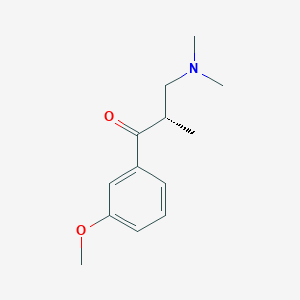













|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9](=[O:12])[CH2:10][CH3:11])[CH:6]=[CH:7][CH:8]=1.Cl.[CH3:14][NH:15][CH3:16].[CH2:17]=O.Cl.[OH-].[Na+]>CC(O)C.O.C1(C)C=CC=CC=1>[CH3:14][N:15]([CH3:16])[CH2:11][CH:10]([CH3:17])[C:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:12] |f:1.2,5.6|
|


|
Name
|
|
|
Quantity
|
240 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1)C(CC)=O
|
|
Name
|
|
|
Quantity
|
584 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|
|
Name
|
|
|
Quantity
|
238.3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNC
|
|
Name
|
|
|
Quantity
|
109.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
26.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
is stirred at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 20° C.
|
|
Type
|
STIRRING
|
|
Details
|
while stirring for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 25° C
|
|
Type
|
CUSTOM
|
|
Details
|
to separate
|
|
Type
|
CUSTOM
|
|
Details
|
the upper organic layer is isolated
|
|
Type
|
WASH
|
|
Details
|
washed with water (219 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is isolated
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CC(C(=O)C1=CC(=CC=C1)OC)C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 294.9 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |













|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9](=[O:12])[CH2:10][CH3:11])[CH:6]=[CH:7][CH:8]=1.Cl.[CH3:14][NH:15][CH3:16].[CH2:17]=O.Cl.[OH-].[Na+]>CC(O)C.O.C1(C)C=CC=CC=1>[CH3:14][N:15]([CH3:16])[CH2:11][CH:10]([CH3:17])[C:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:12] |f:1.2,5.6|
|


|
Name
|
|
|
Quantity
|
240 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1)C(CC)=O
|
|
Name
|
|
|
Quantity
|
584 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|
|
Name
|
|
|
Quantity
|
238.3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNC
|
|
Name
|
|
|
Quantity
|
109.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
26.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
is stirred at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 20° C.
|
|
Type
|
STIRRING
|
|
Details
|
while stirring for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 25° C
|
|
Type
|
CUSTOM
|
|
Details
|
to separate
|
|
Type
|
CUSTOM
|
|
Details
|
the upper organic layer is isolated
|
|
Type
|
WASH
|
|
Details
|
washed with water (219 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is isolated
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CC(C(=O)C1=CC(=CC=C1)OC)C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 294.9 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |